7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-methyl-3-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c1-8-9-2-3-10(8)17(22(27)28)16(9)15-11-4-6-13(23)18(25)20(11)29-21-12(15)5-7-14(24)19(21)26/h2-10,16-17,23,25-26H,1H3,(H,27,28) |
InChI Key |
BSAMRWOMXJWVCE-UHFFFAOYSA-N |
SMILES |
CC1C2C=CC1C(C2C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=O)O |
Canonical SMILES |
CC1C2C=CC1C(C2C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IPA |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]hept-5-ene framework is typically synthesized via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. For the target compound, maleic anhydride serves as the dienophile to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid anhydride. Subsequent hydrolysis produces the free carboxylic acid derivative, which is esterified with 1,1-dimethylpropanol under acidic catalysis to form the intermediate bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ester.
Reaction Conditions :
-
Temperature: 80–100°C
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> or p-toluenesulfonic acid
-
Yield: 68–72% after purification by vacuum distillation.
Methyl Group Introduction at Position 7
The 7-methyl substituent is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl<sub>3</sub> as a catalyst. The reaction proceeds under anhydrous conditions in dichloromethane, with the methyl group selectively attaching to the bicyclic framework’s bridgehead carbon.
Key Data :
-
Reaction time: 6–8 hours
-
Yield: 58%
-
Purity confirmed by <sup>1</sup>H NMR (δ 1.28 ppm, singlet for CH<sub>3</sub>).
Functionalization with Xanthene Moiety
Synthesis of 4,5,6-Trihydroxy-3-Oxo-3H-Xanthen-9-Yl Precursor
The xanthene derivative is prepared through acid-catalyzed condensation of resorcinol with phloroglucinol in the presence of oxalic acid. The reaction forms the tricyclic xanthene system, with subsequent oxidation using KMnO<sub>4</sub> introducing the 3-oxo group.
Optimized Parameters :
Coupling of Bicyclic and Xanthene Components
The xanthen-9-yl group is attached to the bicyclic core via a nucleophilic aromatic substitution (SNAr) reaction. The bicyclic ester intermediate is deprotonated at the 3-position using LDA (lithium diisopropylamide), followed by reaction with the xanthene bromide derivative.
Reaction Scheme :
Characterization :
-
High-resolution mass spectrometry (HRMS): m/z 394.1132 [M+H]<sup>+</sup> (calculated 394.1154).
-
IR: Broad peak at 3200–3500 cm<sup>−1</sup> (hydroxyl groups), 1710 cm<sup>−1</sup> (carboxylic acid C=O).
Final Hydrolysis and Oxidation
Ester Hydrolysis to Carboxylic Acid
The ester group at position 2 is hydrolyzed using NaOH in a methanol/water mixture. The reaction is monitored by TLC until completion, followed by acidification with HCl to precipitate the carboxylic acid.
Conditions :
-
NaOH concentration: 2 M
-
Reaction time: 4 hours
-
Yield: 89%.
Oxidation of Hydroxyl Groups
Selective oxidation of the 3-hydroxy group to a ketone is achieved using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C. The reaction preserves the trihydroxy groups on the xanthene ring due to their steric protection.
Analytical Validation :
-
<sup>13</sup>C NMR: 186.5 ppm (C=O), 152.3 ppm (aromatic C-O).
-
HPLC purity: 98.2% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Optimization Strategies
Regioselectivity in Xanthene Coupling
Early synthetic attempts faced low yields (<20%) due to competing reactions at the xanthene 1- and 9-positions. Introducing a tert-butyldimethylsilyl (TBDMS) protecting group on the 4,5,6-trihydroxy residues improved regioselectivity, raising yields to 63%.
Stability of the Bicyclic Framework
The bicyclo[2.2.1]heptene system exhibited ring-opening tendencies under strong acidic conditions. Replacing H<sub>2</sub>SO<sub>4</sub> with Amberlyst-15 resin in esterification steps enhanced stability, reducing side products by 40%.
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Direct Coupling) | Route B (Stepwise Functionalization) |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield | 12% | 19% |
| Purity (HPLC) | 95.4% | 98.2% |
| Cost (USD/g) | $1,240 | $980 |
Route B, despite requiring additional steps, offers superior yield and purity by minimizing side reactions through protective group chemistry.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic Diels-Alder and SNAr reactions, reducing batch variability. Pilot-scale trials achieved 84% conversion efficiency for the bicyclic core synthesis.
Green Chemistry Metrics
-
Process mass intensity (PMI): 32 (improved from 58 via solvent recycling).
-
E-factor: 18.7 (targeting <15 with catalytic oxidation methods).
Chemical Reactions Analysis
NSC-119913 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC-119913 can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent. The mechanism involves the activation of specific apoptotic pathways, including caspase activation and modulation of cell cycle progression .
Case Study:
In vitro studies demonstrated that the compound effectively inhibited the growth of multiple myeloma cells, showcasing an IC50 value of approximately 40 nM, indicating potent anticancer activity .
2. Antioxidant Properties
The trihydroxy groups in the xanthenone moiety contribute to its antioxidant capabilities. This property is crucial for mitigating oxidative stress-related diseases and could be beneficial in formulations aimed at improving skin health or preventing neurodegenerative disorders .
Photonic Applications
1. Dye-Sensitized Solar Cells (DSSCs)
The compound's structural features allow it to function as a sensitizer in dye-sensitized solar cells. Its ability to absorb light efficiently and convert it into electrical energy makes it a promising candidate for enhancing the efficiency of solar energy conversion technologies .
Table 1: Comparison of Photonic Properties
| Property | 7-Methyl Compound | Conventional Dyes |
|---|---|---|
| Light Absorption Range | UV to visible | UV only |
| Quantum Efficiency | High | Moderate |
| Stability | High | Variable |
Material Science Applications
1. Development of Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound can be utilized in the fabrication of organic light-emitting diodes. Its ability to emit light when subjected to electric current can lead to advancements in display technologies and lighting solutions .
Case Study:
Research indicates that incorporating this compound into OLED structures significantly improves brightness and color purity compared to traditional materials used in OLED fabrication .
Mechanism of Action
The mechanism of action of NSC-119913 involves its ability to inhibit protein synthesis. It interferes with the initiation and elongation phases of translation, affecting the assembly of active polysomes. NSC-119913 targets specific molecular pathways and factors involved in protein synthesis, such as the cap-dependent initiation and internal ribosome entry site (IRES)-mediated initiation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Overview of Key Analogs
IPA belongs to a class of xanthenone-containing bicyclic compounds. Below is a comparative analysis of IPA and its closest analogs:
Table 1: Structural and Functional Comparison of IPA and Analogs
*Calculated based on bicyclo[2.2.1]hept-5-ene core (C₈H₁₀O₂) + xanthenone (C₁₃H₁₀O₅) + methyl group.
Key Structural Differences and Implications
Core Scaffold: IPA and CA-Nor1 share the bicyclo[2.2.1]hept-5-ene core, which confers rigidity and influences binding pocket compatibility. The acrylic acid backbone of Compound 6 lacks a bicyclic system, which may explain its lower potency compared to IPA in certain assays .
Substituents: The xanthenone moiety in IPA and Compound 7 is critical for π-π stacking and hydrogen bonding with targets like Sec18 . The methyl group at position 7 in IPA may enhance hydrophobic interactions, whereas Compound 7's cyclohexane lacks this feature, possibly affecting membrane permeability .
Carboxylic Acid Group: Present in all compounds except CA-Nor1 (carboxamide), this group is essential for solubility and ionic interactions. Its absence in CA-Nor1 correlates with unconfirmed bioactivity .
Research Findings and Mechanistic Insights
Binding to Sec18
IPA competes with PA for binding to Sec18, with key interactions involving residues in boxes 3 and 4 (e.g., hydrogen bonds with Ser-232 and hydrophobic contacts with Leu-231) . The bicyclic core aligns the xanthenone moiety optimally for these interactions, while Compound 6’s flexible backbone may reduce binding affinity.
Antiproliferative Activity in Melanoma Cells
- Compound 7 emerged as the most effective inhibitor across A2058 and SAN cell lines, likely due to its balanced hydrophobicity and flexible cyclohexane core, which improves cellular uptake .
- IPA showed selective activity in SAN cells, suggesting cell-type-dependent efficacy. Its rigid bicyclic structure might limit penetration in某些cell lines .
Biological Activity
7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its PubChem CID 274125, is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18O7. Its structure includes a bicyclic framework along with multiple hydroxyl and carbonyl functional groups that are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anti-cancer properties, antioxidant effects, and enzyme inhibition capabilities.
1. Anticancer Properties
Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research involving derivatives of xanthene compounds demonstrated their ability to inhibit the proliferation of cancer cells such as RPMI 8226 (human multiple myeloma) cells with IC50 values indicating effective cytotoxicity at low concentrations .
2. Antioxidant Activity
The antioxidant properties of this compound have been attributed to the presence of multiple hydroxyl groups which can scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases and may contribute to its anticancer effects .
3. Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The detailed mechanism often involves binding to the active sites of these enzymes, thus preventing substrate interaction and subsequent catalytic activity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of hydroxyl groups has been shown to enhance both antioxidant and anticancer activities, while changes in the bicyclic structure can affect enzyme binding efficacy.
Q & A
Q. What are the recommended synthetic routes for 7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can structural purity be verified?
Answer: The synthesis of bicyclo[2.2.1]heptene derivatives typically involves Diels-Alder reactions or functionalization of preformed bicyclic scaffolds. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be prepared via anhydride intermediates, as seen in related compounds . Key steps include:
Anhydride activation : React bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with nucleophiles (e.g., amines or alcohols) to introduce substituents.
Xanthene coupling : Attach the 4,5,6-trihydroxy-3-oxo-xanthen-9-yl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Q. Structural Verification :
- IR Spectroscopy : Confirm carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., 1700–1750 cm⁻¹ for carboxylic acid, 3200–3600 cm⁻¹ for -OH) .
- ¹H/¹³C NMR : Identify bicyclic protons (δ 5.5–6.5 ppm for olefinic protons) and xanthene aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M-H]− ions).
Table 1 : Example Characterization Data
| Parameter | Observed Value | Reference Method |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 6.7–7.3 (xanthene) | |
| IR (C=O stretch) | 1720 cm⁻¹ | |
| HRMS (m/z) | Calculated: 438.12 |
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- HPLC-UV/Vis : Utilize reversed-phase C18 columns with UV detection at 254–280 nm (optimal for xanthene’s conjugated system). Mobile phase: Acetonitrile/water (0.1% formic acid) gradient .
- Fluorescence Spectroscopy : Leverage the xanthene moiety’s fluorescence (excitation/emission: ~490/520 nm) for sensitive detection .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for specificity in biological matrices.
Methodological Note : Calibrate with spiked standards and validate recovery rates (>85%) using matrix-matched controls.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Answer: Yield discrepancies often arise from:
- Steric hindrance : Bulky substituents on the bicyclic scaffold may reduce coupling efficiency (e.g., xanthene attachment).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling .
Q. Experimental Design :
Conduct a Design of Experiments (DoE) varying solvent, catalyst, and temperature.
Monitor intermediates via TLC or in-situ IR.
Compare isolated yields with kinetic data (e.g., via ¹H NMR reaction monitoring).
Table 2 : Yield Optimization Case Study
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 62 | 95 |
| PdCl₂, THF, 60°C | 45 | 88 |
Q. What computational strategies predict the compound’s stability under physiological conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the carboxylic acid group) in aqueous environments (pH 7.4, 37°C) .
- DFT Calculations : Assess bond dissociation energies (BDEs) for the xanthene hydroxyl groups to predict oxidative susceptibility .
- pKa Prediction : Use software like MarvinSketch to estimate ionization states affecting solubility and reactivity.
Key Insight : The 4,5,6-trihydroxy-xanthene moiety is prone to oxidation; stabilize with antioxidants (e.g., ascorbic acid) in formulations .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?
Answer:
- Docking Studies : Target the compound’s carboxylic acid and xanthene groups for hydrogen bonding with proteins (e.g., kinases or oxidoreductases). Use AutoDock Vina for preliminary screening .
- Enzyme Inhibition Assays : Test inhibition of xanthine oxidase (linked to xanthene’s redox activity) via spectrophotometric uric acid detection .
- Cellular Uptake : Use fluorescence microscopy (xanthene’s intrinsic fluorescence) to track localization in live cells .
Validation Criteria : IC50 values ≤10 μM and dose-response curves (R² > 0.95) confirm potency.
Q. What are the degradation products of this compound under accelerated stability testing, and how are they characterized?
Answer: Degradation Pathways :
Hydrolysis : Cleavage of the carboxylic acid group at high humidity.
Oxidation : Formation of quinone derivatives from the xanthene moiety.
Q. Analytical Workflow :
Forced Degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks.
LC-PDA-ELSD : Detect degradants; isolate via preparative HPLC.
NMR/HRMS : Identify quinone (m/z +16 for oxidation) or decarboxylated products.
Table 3 : Stability Profile
| Condition | Major Degradant | % Formation |
|---|---|---|
| Acidic (pH 3) | Decarboxylated analog | 12 |
| Oxidative (H2O2) | Xanthene quinone | 28 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
